1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
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Overview
Description
- The final step involves the introduction of the thiourea group through reactions with isothiocyanates or thiourea derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents. Process optimization to ensure purity and minimize by-products is crucial for large-scale production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea typically involves multi-step organic synthesis. The process may include:
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Formation of the Quinoline Derivative:
- Starting with a suitable quinoline precursor, such as 6-methoxyquinoline, various functionalization reactions (e.g., halogenation, alkylation) are performed to introduce the desired substituents.
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Synthesis of the Quinuclidine Moiety:
- The quinuclidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.
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Coupling Reactions:
- The quinoline and quinuclidine derivatives are coupled using reagents like Grignard reagents or organolithium compounds to form the intermediate.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiourea group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinoline or quinuclidine derivatives.
Substitution Products: Substituted aromatic or thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential interactions with biological targets.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The trifluoromethyl groups and quinoline moiety may enhance its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(quinolin-4-yl)thiourea
- 1-(3,5-Bis(trifluoromethyl)benzyl)-3-(quinolin-4-yl)thiourea
Comparison: Compared to similar compounds, 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea stands out due to its additional functional groups, which may enhance its reactivity and potential biological activities. The presence of the vinylquinuclidine moiety and methoxy group on the quinoline ring provides unique properties that differentiate it from other thiourea derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea represents a novel compound within the thiourea class, characterized by its unique structural components that enhance its biological activity. Thiourea derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, and antioxidant activities. This article provides a comprehensive overview of the biological activity of this specific thiourea derivative based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bis(trifluoromethyl)benzyl moiety which contributes to its lipophilicity and potential interaction with biological membranes.
- A quinoline ring known for its biological significance in medicinal chemistry.
- A quinuclidin structure that may enhance binding to biological targets due to its conformational flexibility.
Antimicrobial Activity
Research has shown that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated:
- Minimum Inhibitory Concentration (MIC) values indicating effective bacterial growth inhibition. Compounds with similar structural motifs have been reported with MIC values as low as 135 µg/mL against E. coli .
- The presence of trifluoromethyl groups has been linked to increased antibacterial activity due to enhanced membrane penetration and interaction with bacterial enzymes .
Anticancer Activity
Thiourea derivatives are also recognized for their anticancer properties:
- Recent studies indicate that compounds in this class can inhibit the growth of various cancer cell lines. For example, some derivatives have shown IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cells .
- Mechanistically, these compounds may target specific pathways involved in cancer cell proliferation and survival, such as angiogenesis inhibition and modulation of signaling pathways .
Antioxidant Activity
The antioxidant potential of thiourea derivatives is another area of interest:
- Compounds similar to the one have demonstrated strong reducing potential against free radicals in assays such as DPPH and ABTS, with IC50 values indicating effective scavenging action .
Study on Antibacterial Efficacy
A study focusing on a series of thiourea derivatives highlighted the correlation between structural features and antibacterial efficacy. The incorporation of alkyl chains was found to enhance lipophilicity and disrupt microbial cell walls effectively . The compound under consideration could exhibit similar trends due to its structural components.
Study on Anticancer Mechanisms
In vitro studies have shown that certain thiourea derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to interact with cellular targets may lead to significant therapeutic effects against resistant cancer types .
Summary of Findings
Activity Type | Observations |
---|---|
Antibacterial | MIC values as low as 135 µg/mL against E. coli; enhanced activity from trifluoromethyl groups. |
Anticancer | IC50 values ranging from 3 to 14 µM; targeting angiogenesis and signaling pathways. |
Antioxidant | Strong reducing potential; effective scavenging of free radicals (IC50 < 52 µg/mL). |
Properties
Molecular Formula |
C30H30F6N4OS |
---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea |
InChI |
InChI=1S/C30H30F6N4OS/c1-3-18-16-40-9-7-19(18)12-26(40)27(23-6-8-37-25-5-4-22(41-2)14-24(23)25)39-28(42)38-15-17-10-20(29(31,32)33)13-21(11-17)30(34,35)36/h3-6,8,10-11,13-14,18-19,26-27H,1,7,9,12,15-16H2,2H3,(H2,38,39,42)/t18-,19-,26-,27-/m0/s1 |
InChI Key |
XUPIEKBVRWNCJR-MOVYAIRMSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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